molecular formula C10H6BrF3O2 B1402963 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol CAS No. 1391737-70-4

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B1402963
CAS No.: 1391737-70-4
M. Wt: 295.05 g/mol
InChI Key: VPYITWMQQSIJGF-UHFFFAOYSA-N
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Description

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom at the 5-position of the benzofuran ring and a trifluoroethanol group, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with trifluoroethanol under controlled conditions .

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoroethanol groups contribute to its biological activities by modulating enzyme activity, disrupting cellular processes, and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYITWMQQSIJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
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1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 3
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 4
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 5
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 6
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1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

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